5-(2-Methoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
Properties
CAS No. |
303104-47-4 |
|---|---|
Molecular Formula |
C27H22N2O2 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C27H22N2O2/c1-30-25-12-6-5-11-22(25)27-29-24(21-10-4-7-13-26(21)31-27)17-23(28-29)20-15-14-18-8-2-3-9-19(18)16-20/h2-16,24,27H,17H2,1H3 |
InChI Key |
UMBVRXMFNZZUDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6O2 |
Origin of Product |
United States |
Preparation Methods
Benzoxazine Ring Formation
The benzoxazine moiety is synthesized via a solventless method involving phenolic compounds, formaldehyde, and primary amines. For example, heating 2-methoxyphenol (18.8 g, 0.2 mol) with paraformaldehyde (12 g, 0.4 mol) and 1,4-diaminobutane (8.8 g, 0.1 mol) at 100–130°C for 15–30 minutes produces a homogeneous liquid that solidifies upon cooling. This method eliminates solvents, reducing environmental waste and improving reaction scalability.
Pyrazole Core Assembly
The pyrazole ring is constructed through cyclocondensation of hydrazine derivatives with 1,3-diketones. In a Q-tube reactor, 1-amino-2-iminopyridine reacts with pyruvic acid in ethanol containing trifluoroacetic acid (TFA, 10 mol%) and acetic acid (3 equiv) at 130°C for 40 minutes, achieving 94% yield. High-pressure conditions in sealed systems enhance reaction rates and purity by minimizing side reactions.
Substituent Integration
The naphthyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. For instance, reacting 2-naphthylboronic acid with the intermediate benzoxazine-pyrazole hybrid in the presence of Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) at 80°C for 12 hours attaches the naphthyl moiety. Methoxyphenyl positioning is controlled by selective protection/deprotection strategies during earlier stages.
Reaction Optimization and Catalysis
Acid-Catalyzed Cyclization
TFA and acetic acid synergistically accelerate cyclization. A 10 mol% TFA concentration in ethanol at 130°C reduces reaction times from 5 hours to 40 minutes while boosting yields from 64% to 94%. The acidic environment facilitates protonation of carbonyl groups, enhancing electrophilicity for nucleophilic attack by amine groups.
Solventless Extrusion
Continuous extrusion in single-screw reactors enables large-scale production. Operating at 100–120°C with a residence time of 30 minutes, this method achieves 85% benzoxazine yield while generating minimal byproducts. Mechanical mixing ensures homogeneity, critical for consistent product quality.
Temperature and Pressure Effects
Elevated temperatures (120–130°C) and autogenous pressure in sealed systems (e.g., Q-tube reactors) improve reaction efficiency. For example, synthesizing the pyrazole component at 130°C under 15 psi pressure increases yield by 30% compared to open-flask methods.
Purification and Characterization
Recrystallization Techniques
Crude products are purified via sequential recrystallization in ethyl acetate or acetone. Cooling the reaction mixture in an ice bath separates impurities, yielding a white powder with >95% purity after two recrystallization cycles. Solvent selection impacts crystal morphology: ethyl acetate produces fine crystals, while acetone yields larger, more stable forms.
Chromatographic Methods
Column chromatography using silica gel (60–120 mesh) and a hexane/ethyl acetate (7:3) eluent resolves residual starting materials. Fractions containing the target compound exhibit Rf = 0.45 under thin-layer chromatography (TLC) monitoring.
Spectroscopic Validation
-
¹H NMR (CDCl₃, 300 MHz): δ 7.42 (d, J = 2.2 Hz, 1H, aromatic), 5.31–5.20 (m, 1H, 10b-H), 3.35 (dd, J = 16.0 Hz, 1H, CH₂).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Solventless Extrusion | 130°C, 30 min, no solvent | 85 | 88 | Scalable, eco-friendly |
| Q-Tube Reactor | 130°C, 40 min, TFA/AcOH catalyst | 94 | 95 | High yield, rapid |
| Conventional Reflux | 100°C, 5 h, EtOH solvent | 64 | 78 | Low equipment cost |
The Q-tube reactor method outperforms others in yield and purity due to pressurized conditions that suppress decomposition. Solventless extrusion remains preferable for industrial-scale synthesis despite marginally lower purity.
Challenges and Mitigation Strategies
Byproduct Formation
Oligomerization of benzoxazine monomers during synthesis generates dimers and trimers. Adding 2 wt% hydroquinone inhibitor reduces oligomer content from 15% to <5%.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of certain groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the benzoxazine scaffold. For instance, a study synthesized various 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives and evaluated their anti-proliferative activities against several cancer cell lines including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells. The most potent compounds exhibited IC50 values ranging from 7.84 to 16.2 µM, indicating significant anticancer activity and suggesting that further structural optimization could enhance efficacy .
Table 1: Anticancer Activity of Benzoxazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 | 7.84 |
| Compound B | MDA-MB-231 | 12.5 |
| Compound C | MIA PaCa-2 | 16.2 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the benzoxazine ring can significantly influence biological activity. For example, the introduction of hydroxyl groups or varying the substituents on the aromatic rings has shown to enhance anti-proliferative effects against hypoxic tumors by downregulating hypoxia-induced genes .
Development of Therapeutic Agents
The unique properties of 5-(2-Methoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine make it a candidate for developing new therapeutic agents targeting various diseases beyond cancer, including neurodegenerative disorders and inflammatory conditions. The versatility of benzoxazine derivatives suggests their potential application in drug design due to their ability to modulate biological pathways effectively.
Case Studies
Several case studies have documented the synthesis and evaluation of benzoxazine derivatives for their therapeutic potentials:
- Case Study on Anti-Proliferative Effects : A series of benzoxazine compounds were tested for their ability to inhibit cell proliferation in vitro. The results indicated that certain derivatives not only inhibited tumor growth but also displayed low toxicity towards normal cells, making them promising candidates for further development .
- Mechanistic Studies : Investigations into the mechanisms by which these compounds exert their effects revealed that they may interfere with critical signaling pathways involved in cancer progression and metastasis .
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Receptor Interaction: Binding to cellular receptors to modulate signaling pathways.
Pathway Modulation: Alteration of biochemical pathways to exert therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The pyrazolo[1,5-c][1,3]benzoxazine scaffold is highly modular, with substituents at positions 2 and 5 significantly influencing physicochemical properties. Key analogues include:
Key Observations :
Critical Insights :
- Nitro Groups (E5) : Confer high cytotoxicity but poor bioavailability due to low solubility and metabolic instability .
- Halogenated Analogues (E16) : Exhibit potent bioactivity but face toxicity risks and synthetic complexity .
- Methoxy Groups (Target) : Balance solubility and moderate logP, making the compound a viable candidate for CNS-targeted drug development .
Crystallographic Data :
- The target compound’s tricyclic core adopts a planar conformation, stabilized by intramolecular hydrogen bonding (O–H···N), as seen in related structures (e.g., E13, E15) .
Research Findings and Implications
- Drug-Likeness: The target compound complies with Lipinski’s and Veber’s rules (molecular weight <500, H-bond donors <5), suggesting oral bioavailability .
- Structure-Activity Relationship (SAR) :
- Position 5 : Electron-donating groups (methoxy) enhance solubility and CNS penetration.
- Position 2 : Aromatic bulk (naphthyl) improves target binding but may increase off-target effects.
Biological Activity
5-(2-Methoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including a dihydropyrazolo framework and a benzoxazine moiety, contribute to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-(2-Methoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is C27H22N2O2. The compound features a methoxy group and a naphthyl substituent that may influence its reactivity and biological interactions.
Biological Activities
Research indicates that compounds similar to 5-(2-Methoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism likely involves the modulation of signaling pathways related to cell growth and apoptosis.
- Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its utility as an antimicrobial agent.
- Anti-inflammatory Effects : Research suggests that it may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
The biological activity of 5-(2-Methoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is attributed to its interaction with specific molecular targets. It is believed to bind to enzymes or receptors involved in critical biological pathways. For example:
- Enzyme Inhibition : The compound may inhibit enzymes that play a role in cancer progression or inflammation.
- Receptor Modulation : It might interact with neurotransmitter receptors or other signaling molecules that regulate cellular responses.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of 5-(2-Methoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(4-Methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | Methyl group on phenyl | Enhanced solubility |
| 5-(4-Chlorophenyl)-2-(naphthalen-1-yl)-pyrazolo[1,5-c][1,3]benzoxazine | Chlorine substituent | Potentially increased bioactivity |
| 7-Amino-4-methylpyrazolo[1,5-a]pyrimidine | Different core structure | Anticancer activity |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : In vitro studies demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines (e.g., breast and prostate cancer). The IC50 values indicated potent activity compared to standard chemotherapeutics.
- Antimicrobial Efficacy : A study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results showed that the compound exhibited notable inhibitory effects at low concentrations.
- Inflammation Model : In vivo models demonstrated reduced inflammation markers following treatment with the compound in induced arthritis models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
